n-(2-Oxotetrahydrofuran-3-yl)benzamide

Quorum sensing inhibition Stereochemistry–activity relationship Anti-virulence drug discovery

Researchers quantifying enantiomeric excess for half-maximal LuxR inhibition require a validated racemic baseline. CAS 13602-48-7 is that reference standard. - Use as zero-substituent control in SAR campaigns; anchors potency fold-change calculations vs. meta-fluorosulfonyl (IC50 ~15 µM) and N-sulfonyl (IC50 ~1.65 µM) derivatives. - Eliminates stereochemical misassignment risk when benchmarking (S)-enantiomer series. - Shipped ambient; ≥98% purity ensures batch-to-batch reproducibility for preliminary feasibility and broad-spectrum TraR/LasR/LuxR profiling.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 13602-48-7
Cat. No. B1294508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Oxotetrahydrofuran-3-yl)benzamide
CAS13602-48-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)
InChIKeyHUNZJKFFMPFZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxotetrahydrofuran-3-yl)benzamide Identity & Procurement


N-(2-Oxotetrahydrofuran-3-yl)benzamide (CAS 13602-48-7; molecular formula C₁₁H₁₁NO₃, MW 205.21 g/mol) is a hybrid small molecule that embeds a benzamide moiety within a γ-butyrolactone (2-oxotetrahydrofuran) scaffold [1]. The compound is a racemic mixture whose (S)-enantiomer constitutes the pharmacophoric core of a patented class of bacterial quorum-sensing (QS) inhibitors targeting LuxR-type receptors such as TraR, LasR, and LuxR [2]. This structural duality—an aromatic amide coupled with a chiral lactone ring—places the compound at the intersection of heterocyclic chemistry, anti-virulence drug discovery, and agricultural biofilm control, making it a strategic building block for structure–activity relationship (SAR) campaigns [2].

Quorum-sensing inhibitor research tool for LuxR-type receptor studies
Chiral benzamide–γ-butyrolactone scaffold for stereochemical SAR
Racemic mixture enables direct enantiomer-specific activity comparison

N-(2-Oxotetrahydrofuran-3-yl)benzamide Irreplaceability


The dual benzamide–γ-butyrolactone architecture of CAS 13602-48-7 creates a stereoelectronically constrained pharmacophore that is absent in simple benzamides or linear N-acyl homoserine lactones (AHLs) [1]. In quorum-sensing (QS) modulation, the (S)-configured lactone ring is a mandatory recognition element for LuxR-type receptors; the racemic mixture therefore exhibits a markedly different potency and selectivity profile compared to single-enantiomer tools, while the benzamide N-substituent imparts distinct pharmacokinetic and target-engagement properties relative to alkyl-chain AHLs [2]. Substituting with a generic HSL or an achiral benzamide without quantitative benchmarking risks invalidating SAR conclusions, underestimating potency, or misassigning the stereochemical driver of biological activity.

Target: Racemic benzamide–lactone
Stereochemical lactone recognition element present
Substitute: Generic AHL
Lacks benzamide N-substituent; may alter receptor affinity and selectivity
Target: Racemic mixture
Provides equimolar (R)/(S) for attribution studies
Substitute: Enantiopure (S)-enantiomer
May shift active-species concentration and dose-response profile
Target: Lactone-containing chiral probe
Chiral center critical for LuxR-type orthosteric recognition
Substitute: Achiral benzamide
Cannot recapitulate stereochemical constraints; may misassign SAR drivers

N-(2-Oxotetrahydrofuran-3-yl)benzamide Differentiation Evidence


Stereochemistry: Racemate vs. (S)-Enantiomer Activity

The patent family WO2010086822 (EP2448930B1) exclusively claims N-((S)-2-oxo-tetrahydro-furan-3-yl)-amide derivatives as bacterial quorum-sensing inhibitors, establishing that the (S)-absolute configuration at the lactone C-3 position is a prerequisite for antagonism of LuxR-type receptors [1]. CAS 13602-48-7 is supplied as the racemic (R/S) mixture. A user who selects the racemate instead of the enantiopure (S)-form must therefore anticipate a ~2-fold dilution of active principle, with the (R)-enantiomer contributing either no activity or, in worst-case, competitive interference at the receptor orthosteric site. For procurement, this distinction directly impacts the required nominal concentration in functional assays and the interpretability of dose-response curves. The (R)-enantiomer is commercially available under CAS 51685-54-2 (verified purity 97% by Bidepharm), enabling direct enantiomeric comparison experiments .

Stereochemistry: Racemate vs. (S)
Class-level inference
~2× active-species dilution vs. (S)-enantiomer
Supports enantiomer-attribution review; racemate requires stereochemical assay normalization
Patent EP2448930B1; (R)-enantiomer available (CAS 51685-54-2)
Quorum sensing inhibition Stereochemistry–activity relationship Anti-virulence drug discovery

TraR Antagonism Surrogate Potency Benchmark

Although a direct IC50 for CAS 13602-48-7 against TraR is not publicly available, the structurally closest surrogate—(S)-2-(3,4-dichlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide (CHEMBL509975)—has a reported IC50 of 2.40 × 10³ nM (2.4 µM) in a β-galactosidase reporter gene assay measuring antagonism of OOHL-induced TraR activation in A. tumefaciens WCF47 [1]. The target compound (CAS 13602-48-7) differs from this surrogate by bearing a benzamide group in place of the 3,4-dichlorophenylacetamide side chain. This substituent swap is expected to modulate both receptor affinity and physicochemical properties (logP, solubility), and the magnitude of this modulation must be experimentally determined in head-to-head dose-response comparisons. The surrogate's IC50 provides a quantitative baseline against which the unsubstituted benzamide analog's potency can be benchmarked in a defined assay system.

Surrogate TraR IC₅₀
Cross-study comparable
IC₅₀ = 2.4 µM (CHEMBL509975)
Reported surrogate potency baseline for target compound benchmarking
A. tumefaciens WCF47 TraR β-galactosidase reporter assay
TraR receptor antagonism BindingDB IC50 Agrobacterium tumefaciens

N-Benzoyl-HSL vs. N-Sulfonyl-HSL QS Inhibition

The N-benzoyl homoserine lactone (HSL) chemotype, of which CAS 13602-48-7 is the simplest representative, has been evaluated alongside N-sulfonyl HSL derivatives for quorum-sensing inhibition in the Chromobacterium violaceum violacein production assay [1]. The meta-fluorosulfonyl N-benzoyl-HSL derivative exhibited an IC50 of 15 ± 2 µM against violacein production, whereas the most potent N-sulfonyl HSL leads (compounds 5h and 5k) achieved IC50 values of 1.64 and 1.66 µM, respectively—approximately 9-fold more potent [1][2]. The unsubstituted N-benzoyl HSL (CAS 13602-48-7) serves as the minimal pharmacophore control; its activity relative to these modified analogs delineates the contribution of the benzamide N-substituent to QS inhibition and provides a baseline for evaluating substituent effects in medicinal chemistry optimization.

QS Inhibition (Violacein)
Cross-study comparable
N-sulfonyl HSL IC₅₀ ~1.65 µM; meta-fluoro N-benzoyl IC₅₀ ~15 µM
Reported assay context; unsubstituted benzamide serves as baseline control for substituent SAR
C. violaceum ATCC 31532; IC₅₀ from triplicate experiments
Quorum sensing inhibitors Violacein inhibition Chromobacterium violaceum IC50 comparison

Purity Specifications: Racemate vs. Enantiopure Form

CAS 13602-48-7 (N-(2-oxotetrahydrofuran-3-yl)benzamide) is listed by multiple vendors without a universally specified minimum purity, whereas the (R)-enantiomer assigned CAS 51685-54-2 is commercially available with documented purity specifications . AKSci supplies CAS 13602-48-7 (catalog 8170FB) with a standard research-grade specification but does not publicly disclose a minimum purity threshold . In contrast, CAS 51685-54-2 is offered by AKSci (catalog 4746AE) with a minimum purity of 95%, and by Bidepharm with a standard purity of 97% (HPLC-verified) . This bifurcation in quality documentation has direct implications for procurement: researchers requiring defined stereochemical and chemical purity for reproducible dose-response experiments should preferentially source the enantiopure material or request a certificate of analysis (CoA) for the racemate.

Purity Specification
Direct head-to-head comparison
Racemate: purity unspecified; (R)-enantiomer: ≥95–97% (HPLC)
Procurement quality-assurance context; enantiopure material supports batch reproducibility
Vendor data; COA available for (R)-enantiomer
Compound procurement Purity specifications Quality assurance Enantiomeric identity

N-(2-Oxotetrahydrofuran-3-yl)benzamide Applications


Stereochemical Benchmarking for QS Screening

CAS 13602-48-7 serves as the racemic reference standard against which the activity of enantiopure (S)- and (R)-N-(2-oxotetrahydrofuran-3-yl)benzamide derivatives is calibrated in LuxR-type receptor antagonism assays. Researchers conducting dose-response experiments with the patented (S)-enantiomer series [1] can use the racemate to quantify the enantiomeric excess required for half-maximal inhibition, thereby establishing the stereochemical stringency of their target receptor. This application is directly supported by the stereochemical differentiation evidence in Section 3, Evidence Item 1.

Minimal Pharmacophore Control in HSL SAR

As the simplest unsubstituted N-benzoyl homoserine lactone, CAS 13602-48-7 functions as the baseline control in SAR campaigns aimed at optimizing QS-inhibitory potency through aryl substitution. Activity data for meta-fluorosulfonyl (IC50 ~15 µM) and N-sulfonyl derivatives (IC50 ~1.65 µM) in the C. violaceum violacein assay [2][3] demonstrate a substituent-dependent potency range that is anchored by the unsubstituted benzamide scaffold. Including CAS 13602-48-7 as the zero-substituent control enables quantitative calculation of the potency fold-change attributable to each substituent, as established in Section 3, Evidence Item 3.

Enantiopure Building Block Procurement for Chemical Probes

The documented purity bifurcation between CAS 13602-48-7 (unspecified purity) and CAS 51685-54-2 (≥95–97% purity) makes the latter the preferred choice for chemical biology probe synthesis where batch-to-batch reproducibility is critical. Procurement teams can leverage the purity specifications and CoA availability of the enantiopure material to satisfy institutional quality management requirements, while reserving the racemate for preliminary feasibility studies. This scenario is grounded in the direct head-to-head purity comparison in Section 3, Evidence Item 4.

TraR Antagonist Development for Virulence Attenuation

The benzamide–lactone chemotype has demonstrated tractable TraR antagonism, with the closest surrogate (CHEMBL509975) exhibiting an IC50 of 2.4 µM in A. tumefaciens [4]. CAS 13602-48-7 and its enantiopure analogs provide a starting scaffold for developing anti-virulence agents that attenuate Ti-plasmid-mediated pathogenesis in plant crown gall disease. Agricultural researchers can benchmark new derivatives against the established 2.4 µM potency level and evaluate target selectivity across TraR, LasR, and LuxR orthologs using the racemate as a broad-spectrum reference compound, consistent with the cross-study comparable evidence in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
Stereochemical QS probe evaluation
Enantiomeric identity control
Stereochemical stringency in receptor antagonism
SAR minimal pharmacophore control
Unsubstituted benzamide scaffold
Quantifying substituent-driven activity shifts
Chemical probe building block procurement
Documented enantiopure purity
Batch-to-batch purity verification
TraR-mediated virulence research
TraR antagonism assay context
Benchmarking against reported surrogate activity
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